molecular formula C12H16N2O5 B7975499 Tert-butyl 4-methoxy-3-nitrophenylcarbamate

Tert-butyl 4-methoxy-3-nitrophenylcarbamate

Cat. No.: B7975499
M. Wt: 268.27 g/mol
InChI Key: BIUAYJOJIBJGCV-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure combines steric protection from the tert-butyl group with the electron-withdrawing nitro group, which influences reactivity and stability in synthetic pathways.

Properties

IUPAC Name

tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAYJOJIBJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-methoxy-3-nitrophenylcarbamate typically involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane and water mixture, and the pH is adjusted to 12 using 40% sodium hydroxide. The reaction mixture is stirred at room temperature overnight, followed by filtration to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-methoxy-3-nitrophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-methoxy-3-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-methoxy-3-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and proteins. These interactions can lead to inhibition or activation of specific pathways, depending on the context of the study .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-methoxy-3-nitrophenylcarbamate with structurally related carbamates and nitroaromatic compounds. Key parameters include molecular properties, reactivity, and safety profiles.

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound Not available C₁₂H₁₄N₂O₅ 282.25 4-methoxy, 3-nitro, tert-butyl
tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate 1313726-52-1 C₁₀H₁₁Cl₂N₃O₄ 308.12 2,6-dichloro, 3-nitro, pyridine
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 1803591-70-9 C₁₃H₁₆F₃NO₃ 291.27 4-methoxy, 3-CF₃
4-nitrophenyl N-methoxycarbamate 68692-38-6 C₈H₈N₂O₅ 212.16 4-nitro, N-methoxy

Key Observations:

  • Substituent Effects : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with the trifluoromethyl group in the analog from , which increases hydrophobicity and metabolic stability.
  • Steric Hindrance : The tert-butyl group in all tert-butyl carbamates provides steric protection, reducing hydrolysis rates compared to smaller alkyl groups (e.g., methyl or ethyl carbamates).
  • Heterocyclic vs. Aromatic Cores : The pyridine-based analog in exhibits distinct reactivity due to the electron-deficient nitrogen heterocycle, whereas phenyl-based analogs (e.g., the target compound) are more prone to electrophilic aromatic substitution.

Reactivity and Stability

  • Hydrolysis Sensitivity : Carbamates generally undergo hydrolysis under acidic or basic conditions. The tert-butyl group in the target compound slows hydrolysis compared to 4-nitrophenyl N-methoxycarbamate , which lacks steric protection.
  • Thermal Stability : Nitro groups can introduce thermal instability. However, tert-butyl carbamates (e.g., and ) are typically stable under standard storage conditions (room temperature, inert atmosphere) .
  • Redox Reactivity : The nitro group in the target compound may be reduced to an amine under catalytic hydrogenation, a property shared with 4-nitrophenyl N-methoxycarbamate .

Biological Activity

Tert-butyl 4-methoxy-3-nitrophenylcarbamate is an organic compound notable for its unique structural features, including a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. This compound has garnered interest in biological research due to its potential applications in enzyme inhibition, receptor modulation, and protein interactions. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C12H16N2O4
  • Appearance : Light orange to yellow solid
  • Melting Point : Approximately 85.0 to 87.0 °C
  • Solubility : Soluble in various organic solvents

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This interaction can prevent substrate binding or alter enzymatic activity.
  • Receptor Modulation : It has the potential to act as either an agonist or antagonist at various receptors, thus modulating receptor activity and downstream signaling pathways.
  • Protein Interactions : The compound can interact with proteins, influencing their structure and function, which may lead to alterations in biological processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, the nitro group in the structure can undergo reduction, leading to reactive intermediates that interact with enzymes and proteins.

Case Studies

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesUnique Properties
Tert-butyl 2-methoxy-4-nitrophenylcarbamateSimilar nitro and methoxy groupsDifferent position of methoxy group affects reactivity
Tert-butyl (5-methoxy-2-nitrophenyl)carbamateContains both methoxy and nitro groupsVariation in position alters pharmacokinetics
Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamateFluorine substitution on phenolPotentially altered biological activity due to fluorine
Tert-butyl (2-methoxy-6-nitrophenyl)carbamateDifferent positions of functional groupsVariation in biological activity observed

This table illustrates how minor structural changes can significantly impact the biological properties and mechanisms of action of these compounds.

Future Directions for Research

Despite the promising preliminary data regarding the biological activity of this compound, further research is necessary to elucidate its specific mechanisms of action. Future studies should focus on:

  • In vitro and In vivo Studies : Conducting detailed studies on cellular models to assess cytotoxicity, enzyme inhibition rates, and receptor interactions.
  • Pharmacokinetic Profiling : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential therapeutic applications better.
  • Structure-Activity Relationship (SAR) Studies : Exploring how variations in structure affect biological activity will provide insights into optimizing this compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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